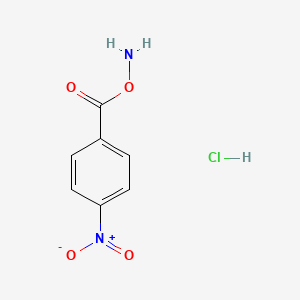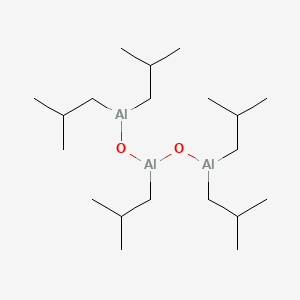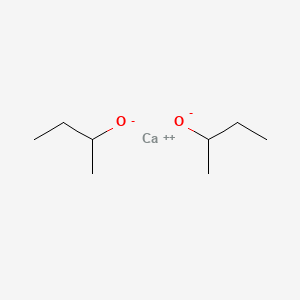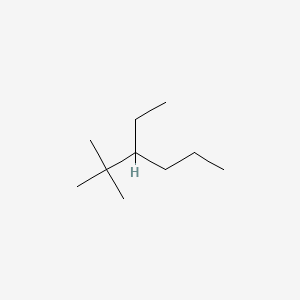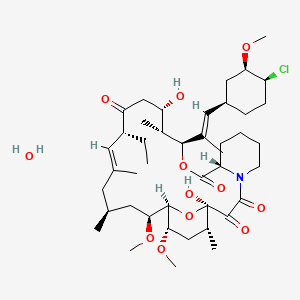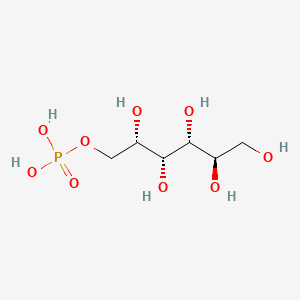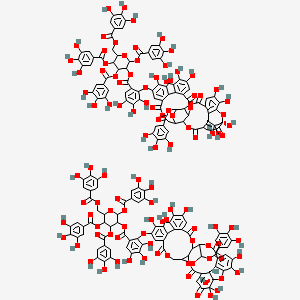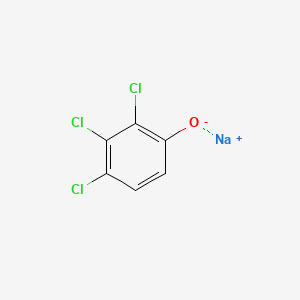
Cerium triiodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium triiodate, with the chemical formula Ce(IO3)3, is a compound formed by cerium cations and iodate anions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium triiodate can be synthesized through the reaction of cerium salts with iodic acid. One common method involves dissolving cerium nitrate in water and then adding iodic acid to the solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered and dried to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Cerium triiodate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as cerium(III) iodide.
Substitution: The iodate ions in this compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reactions with other anions like chloride or sulfate in aqueous solutions.
Major Products Formed:
Oxidation: Higher oxidation state cerium compounds.
Reduction: Cerium(III) iodide and other lower oxidation state compounds.
Substitution: Cerium compounds with different anions.
Scientific Research Applications
Cerium triiodate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of cerium triiodate involves its ability to undergo redox reactions, where it can alternate between different oxidation states. This property allows it to interact with various molecular targets and pathways, including:
Oxidative Stress Pathways: this compound can scavenge reactive oxygen species, thereby reducing oxidative stress.
Catalytic Pathways: It can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products.
Comparison with Similar Compounds
Cerium(III) iodide (CeI3): A related compound with similar chemical properties but different applications.
Cerium(IV) oxide (CeO2): Known for its catalytic and antioxidant properties, widely used in various industries.
Cerium(III) nitrate (Ce(NO3)3): Commonly used in chemical synthesis and industrial applications.
Uniqueness of Cerium Triiodate: this compound is unique due to its specific combination of cerium and iodate ions, which imparts distinct chemical properties and potential applications. Its ability to undergo redox reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
24216-72-6 |
|---|---|
Molecular Formula |
CeI3O9 |
Molecular Weight |
664.82 g/mol |
IUPAC Name |
cerium(3+);triiodate |
InChI |
InChI=1S/Ce.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
InChI Key |
PQHURNLQKOJVNY-UHFFFAOYSA-K |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



